Tocopherol calcium succinate

Descripción general

Descripción

Tocopherol calcium succinate is a form of vitamin E used to treat and prevent vitamin deficiencies . It is a natural tocopherol and one of the most potent antioxidant tocopherols. It exhibits antioxidant activity by virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus .

Synthesis Analysis

Tocopherol succinate is a vitamin E derivative that has been shown to possess promising anti-cancer activity . The synthesis involves an initial geometry optimization at AM1 level followed by a refined optimization at DFT level .Molecular Structure Analysis

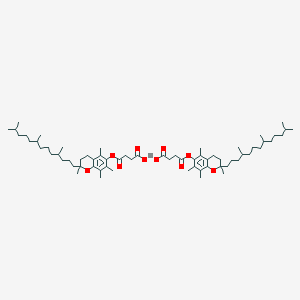

Tocopherol calcium succinate has a molecular formula of C66H106CaO10 . It is characterized by a 16-carbon lateral chain attached to position 2 of a benzopyran ring . The two isoforms differ substantially from the saturation of the long radical chain: tocopherols have a fully saturated chain, while tocotrienols have an unsaturated chain .Chemical Reactions Analysis

Tocopherol calcium succinate exhibits antioxidant activity by virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus . The polarity of tocols is mainly influenced by the number of methyl groups in the chromanol ring .Physical And Chemical Properties Analysis

Tocopherol calcium succinate has a molecular weight of 1099.6 g/mol . The polarity of tocols is mainly influenced by the number of methyl groups in the chromanol ring .Aplicaciones Científicas De Investigación

Anticancer Potential

Tocopherol calcium succinate has been studied for its anticancer properties. Derivatives like α-Tocopheryl succinate (α-TS) are known to induce apoptosis in cancer cells and suppress tumors in experimental model cancer cell lines. They exhibit selective cytotoxicity against tumor cells while showing limited or no toxicity toward nonmalignant cells .

Drug Delivery Systems

The compound’s use in drug delivery systems is significant, especially for hydrophobic drugs. Improving water solubility, bioavailability, and therapeutic activity of anticancer drugs like α-tocopherol succinate is a key research area. Copolymers have been synthesized to nanoencapsulate and deliver α-tocopherol succinate into cancer cells, enhancing its efficacy .

Dermatological Applications

In dermatology, Tocopherol calcium succinate’s antioxidant properties are leveraged. Vitamin E, which is a component of this compound, is known for its ability to inhibit pro-oxidant agents generated by reactive oxygen species (ROS), making it beneficial for skin health and protection against oxidative stress .

Mecanismo De Acción

Target of Action

Tocopherol calcium succinate, a form of vitamin E, is primarily targeted at the body’s cells, particularly those with highly unsaturated phospholipid bilayers in their cell membranes . These targets play a crucial role in controlling lipid oxidation at the initiation site .

Mode of Action

Tocopherol calcium succinate interacts with its targets by localizing within the cell membrane, providing a means of controlling lipid oxidation . It is believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol . This compound has been shown to inhibit cell growth in vitro, possibly due to its ability to bind to proliferating cells and prevent them from dividing .

Biochemical Pathways

The biosynthesis of tocopherols involves two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs at the level of key enzymes including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), tocopherol cyclase (TC), and two methyltransferases .

Pharmacokinetics

Tocopherol calcium succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol . This process is crucial for the compound’s bioavailability and its ability to exert its effects on the body.

Result of Action

The primary result of tocopherol calcium succinate’s action is its antioxidant effect. As a major lipid-soluble chain-breaking antioxidant, it has the capability to neutralize endogenous free radicals .

Action Environment

The action of tocopherol calcium succinate can be influenced by various environmental factors. For instance, its biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these influences can help optimize the use of this compound in various applications.

Safety and Hazards

Direcciones Futuras

Vitamin E, including tocopherols and tocotrienols, has been very successful in hip and knee arthroplasty, used to confer resistance to oxidation to irradiated UHMWPE . The positive results of these studies have made vitamin E an important object of research in the biomedical field, highlighting other important properties, such as anti-bacterial, -inflammatory, and -cancer activities . There is ongoing research that proposes that the alpha-tocopherol succinate compound itself is capable of eliciting anti-cancer and inflammation mediation activities that are unique from the alpha-tocopherol form and other alpha-tocopherol esters .

Propiedades

IUPAC Name |

calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBRBCVWVLFHH-QAKUKHITSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H106CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tocopherol calcium succinate | |

CAS RN |

14464-85-8, 14638-18-7 | |

| Record name | Tocopherol calcium succinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol calcium succinate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the subject of the research paper?

A1: The research paper focuses on the chemical synthesis of tocopherol calcium succinate [].

Q2: Does the paper provide information on the properties or applications of tocopherol calcium succinate?

A2: Unfortunately, the abstract does not elaborate on the properties, applications, or characterization of tocopherol calcium succinate. It solely focuses on the synthesis process [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)

![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)

silane](/img/structure/B87712.png)